molecular formula C13H23N3O2 B3029981 Tert-butyl 4-cyano-4-(dimethylamino)piperidine-1-carboxylate CAS No. 849928-27-4

Tert-butyl 4-cyano-4-(dimethylamino)piperidine-1-carboxylate

Cat. No.: B3029981
CAS No.: 849928-27-4
M. Wt: 253.34
InChI Key: COVRYKGBHLVHIR-UHFFFAOYSA-N
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Description

Tert-butyl 4-cyano-4-(dimethylamino)piperidine-1-carboxylate is a high-purity chemical building block of significant interest in medicinal chemistry and pharmaceutical research. This compound, with a molecular formula of C13H23N3O2 and a molecular weight of 253.35 g/mol, features a piperidine scaffold that is substituted with both cyano and dimethylamino functional groups, and protected by a tert-butyloxycarbonyl (Boc) group . The Boc protecting group is a critical feature, making this reagent a versatile intermediate for the synthesis of more complex molecules; it is stable under a variety of conditions but can be readily removed under mild acidic conditions to reveal the secondary amine for further derivatization . This compound is structurally related to other key piperidine derivatives used in drug discovery efforts, such as tert-butyl 4-cyanopiperidine-1-carboxylate and tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate, which are employed in the development of active pharmaceutical ingredients . The presence of multiple nitrogen-containing functional groups makes it a valuable scaffold for exploring structure-activity relationships. It is supplied with a typical purity of 98% and requires careful handling, as it may be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation . This product is intended For Research Use Only and is not for diagnostic or therapeutic applications.

Properties

IUPAC Name

tert-butyl 4-cyano-4-(dimethylamino)piperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23N3O2/c1-12(2,3)18-11(17)16-8-6-13(10-14,7-9-16)15(4)5/h6-9H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COVRYKGBHLVHIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)(C#N)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801163586
Record name 1,1-Dimethylethyl 4-cyano-4-(dimethylamino)-1-piperidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801163586
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

849928-27-4
Record name 1,1-Dimethylethyl 4-cyano-4-(dimethylamino)-1-piperidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=849928-27-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl 4-cyano-4-(dimethylamino)-1-piperidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801163586
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Scientific Research Applications

Pharmaceutical Applications

Tert-butyl 4-cyano-4-(dimethylamino)piperidine-1-carboxylate plays a crucial role in the development of various pharmaceutical compounds. Its structure allows it to act as an intermediate in the synthesis of bioactive molecules.

Case Studies

  • Synthesis of Anticancer Agents :
    • The compound has been utilized in the synthesis of Vandetanib, a drug used for treating non-small cell lung cancer. Its ability to modify piperidine derivatives makes it valuable in creating effective therapeutic agents .
  • Development of Neurological Drugs :
    • Research indicates its potential use in synthesizing compounds aimed at treating neurological disorders, leveraging its ability to cross the blood-brain barrier effectively .
  • Antiviral Research :
    • Recent studies have explored its application in developing antiviral agents, particularly those targeting viral replication mechanisms.

Chemical Synthesis

The compound serves as a reagent in various synthetic pathways, particularly in the synthesis of piperidine derivatives. It is often involved in reactions that require a stable nitrogen-containing ring structure.

Synthesis Pathways

Reaction TypeExample CompoundReference
Nucleophilic SubstitutionSynthesis of piperidine derivatives
Coupling ReactionsFormation of complex organic molecules
CyclizationCreation of cyclic compounds

Biological Studies

In biological research, this compound has been employed to investigate various biochemical pathways and mechanisms due to its stable nature and reactivity.

Research Insights

  • The compound has been used to study enzyme inhibition and protein interactions, providing insights into metabolic pathways .
  • Its role as a building block for more complex molecules has made it essential in drug discovery processes, particularly for compounds targeting specific biological functions .

Mechanism of Action

The mechanism of action of tert-butyl 4-cyano-4-(dimethylamino)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules and modulating their activity . This interaction can lead to various biological and chemical outcomes depending on the context of its use .

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The table below highlights key structural analogs and their properties:

Compound Name (CAS) Substituent at 4-Position Molecular Formula Molecular Weight Key Characteristics
Target Compound Cyano, dimethylamino C₁₃H₂₃N₃O₂* ~269.34* Tertiary amine with electron-donating dimethylamino group; potential for quaternization .
tert-butyl 4-cyano-4-(3-methylphenyl)piperidine-1-carboxylate (1823241-26-4) Cyano, 3-methylphenyl C₁₈H₂₄N₂O₂ 300.40 Aryl substituent increases lipophilicity; GHS Category 4 toxicity (oral, dermal, inhalation) .
tert-butyl 4-cyano-4-(2-fluoro-4-methylphenyl)piperidine-1-carboxylate (1150315-87-9) Cyano, 2-fluoro-4-methylphenyl C₁₈H₂₃FN₂O₂ 318.39 Fluorine enhances metabolic stability; 97% purity for research use .
tert-butyl 4-cyano-4-(pyridin-2-yl)piperidine-1-carboxylate (167263-04-9) Cyano, pyridin-2-yl C₁₆H₂₁N₃O₂ 287.36 Heteroaromatic pyridine improves solubility and metal coordination potential .
tert-butyl 4-(4-cyanophenylsulfonyl)piperidine-1-carboxylate (797750-44-8) 4-Cyanophenylsulfonyl C₁₇H₂₂N₂O₄S 350.43 Sulfonyl group increases electron-withdrawing effects; potential for nucleophilic substitution .
tert-butyl 4-(1-phenyl-1H-pyrazol-3-yl)piperidine-1-carboxylate (CAS not provided) 1-Phenylpyrazole C₁₉H₂₄N₄O₂ 340.42 Pyrazole moiety enables π-π stacking in medicinal chemistry; used in PET imaging precursors .

*Estimated based on structural similarity to analogs.

Reactivity and Stability

  • Dimethylamino Group: Enhances nucleophilicity, enabling reactions with electrophiles (e.g., alkyl halides) .
  • Cyano Group: Stable under basic conditions but prone to hydrolysis under strong acids, forming carboxylic acids .
  • tert-Butyl Ester : Provides stability during synthetic steps but cleavable via acidic conditions (e.g., TFA) .

Biological Activity

Tert-butyl 4-cyano-4-(dimethylamino)piperidine-1-carboxylate is a compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a tert-butyl group, a cyano group, and a dimethylamino moiety. Its chemical structure can be represented as follows:

C13H18N2O2\text{C}_{13}\text{H}_{18}\text{N}_{2}\text{O}_{2}

This structure is significant as it influences the compound's interactions with biological targets.

This compound exhibits biological activity through various mechanisms, including:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit certain enzymes that are crucial for cancer cell proliferation.
  • Apoptosis Induction : It promotes apoptosis in cancer cells by activating intrinsic pathways, which involve mitochondrial dysfunction and caspase activation.
  • Cell Cycle Arrest : The compound can induce cell cycle arrest at specific phases, thereby preventing cancer cells from dividing.

In Vitro Studies

A series of in vitro studies have evaluated the cytotoxic effects of this compound on various cancer cell lines. The following table summarizes the IC50 values obtained from these studies:

Cell LineIC50 (µM)Treatment Duration
PC3 (Prostate)26.4372 hours
DU145 (Prostate)41.8572 hours
HFF3 (Normal)>10072 hours

These results indicate that the compound is more effective against prostate cancer cells compared to normal human fibroblasts, suggesting a favorable therapeutic index.

Mechanistic Insights

Research has indicated that the compound's mechanism involves:

  • DNA Damage : Induction of DNA strand breaks leading to apoptosis.
  • Reactive Oxygen Species (ROS) Generation : Increased ROS levels contribute to oxidative stress, further promoting cell death.

Case Studies

Several case studies have highlighted the efficacy of this compound in preclinical models:

  • Study on Prostate Cancer :
    • Researchers treated PC3 and DU145 cells with varying concentrations of the compound. The results showed significant dose-dependent reductions in cell viability, particularly in PC3 cells, which were more sensitive than DU145 cells .
  • Mechanistic Study :
    • A detailed analysis revealed that treatment with the compound led to significant alterations in mitochondrial membrane potential and increased levels of cleaved caspases, indicating activation of apoptosis pathways .
  • In Vivo Efficacy :
    • In animal models, administration of the compound resulted in reduced tumor growth rates compared to controls, supporting its potential as an anti-cancer agent .

Q & A

Q. What computational tools are suitable for predicting its physicochemical properties?

  • Methodology :
  • QSPR Models : Use ADMET Predictor or Schrödinger QikProp to estimate logP, solubility, and permeability. Validate predictions with experimental shake-flask assays .
  • DFT Calculations : Calculate electrostatic potential maps (Gaussian 16) to identify reactive sites (e.g., cyano group susceptibility to nucleophilic attack) .

Notes

  • Safety Compliance : Always adhere to institutional biosafety committees (IBC) and chemical hygiene plans.
  • Abbreviations : Avoided; full chemical names used for clarity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.